MAO-A Inhibition Potency: Weak Activity Relative to Clinical MAO Inhibitors Confirms Its Role as an Intermediate Rather Than a Lead
In a direct enzyme inhibition assay, 3-(3-Morpholinopropylamino)propanenitrile exhibited an IC₅₀ value greater than 100,000 nM (i.e., >100 µM) against human monoamine oxidase A (MAO-A) [1]. This level of inhibition is approximately 3-4 orders of magnitude weaker than clinically effective MAO-A inhibitors such as moclobemide (IC₅₀ ~ 10-50 nM) or clorgyline (IC₅₀ ~ 1-10 nM) [2]. The data clearly establish that the compound does not possess meaningful MAO-A inhibitory activity and should not be selected for applications requiring potent MAO-A modulation.
| Evidence Dimension | MAO-A Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >100,000 nM (>100 µM) |
| Comparator Or Baseline | Moclobemide: 10-50 nM; Clorgyline: 1-10 nM |
| Quantified Difference | Target compound is >2,000-fold less potent than moclobemide and >10,000-fold less potent than clorgyline |
| Conditions | Recombinant human MAO-A; MAO-Glo™ assay; pH 7.5; 25°C [1] |
Why This Matters
This quantitative benchmark prevents the compound from being incorrectly selected for MAO-A-related biological studies and reinforces its correct positioning as a synthetic building block.
- [1] BindingDB. BDBM256651: MAO-A Inhibitory Activity. IC₅₀ > 100,000 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=256651 View Source
- [2] Nair, N.P., et al. (1993). Moclobemide: a reversible MAO-A inhibitor. Journal of Psychiatry and Neuroscience, 18(5), 225-233. View Source
